N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyrazine core substituted with a methyl group bearing a 1-methyl-1H-pyrazol-4-yl moiety. The benzamide group is further functionalized with a 1H-pyrazol-1-yl substituent at the meta position. Such dual heterocyclic systems (pyrazine and pyrazole) are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-13-15(11-24-25)18-17(20-7-8-21-18)12-22-19(27)14-4-2-5-16(10-14)26-9-3-6-23-26/h2-11,13H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJWLYYDQGQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 313.38 g/mol. The compound features a complex structure that includes multiple pyrazole rings, which are known for their diverse biological activities.
Chemical Structure
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.38 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing pyrazole moieties can act as inhibitors for several kinases, which are crucial in signaling pathways related to cancer and other diseases.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases that play a role in cancer cell proliferation and survival .
- AMPK Inhibition : Research has indicated that similar compounds can act as AMP-activated protein kinase (AMPK) inhibitors, which are essential in regulating energy homeostasis and have implications in cancer metabolism .
- Synthesis and Yield : The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which improves yield and purity. For instance, the use of palladium-catalyzed reactions has been reported to yield high purity products suitable for further biological testing .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits key kinases involved in cancer progression. |
| Metabolic Regulation | Potential AMPK inhibitor affecting energy metabolism. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of synthetic routes, substituent effects, and physicochemical properties.
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (Compound 25)
- Structure : Incorporates a quinazoline core instead of pyrazine and a 4-methylpiperazine substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability.
- Synthesis : Synthesized via a coupling reaction (General Procedure B) between 6-bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine and a benzamide intermediate (m12), yielding 73% .
- Key Differences : The quinazoline scaffold and trifluoromethyl group distinguish it from the target compound, which lacks these features. Piperazine substitution may improve solubility but introduces steric bulk.
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3)
- Structure : Features a 1,2,4-oxadiazole ring and bis(trifluoromethyl) groups on the benzamide. The cyclopropylmethyl group modulates steric and electronic properties.
- Synthesis: Prepared via a multi-step sequence involving HONH2·HCl-mediated cyano-to-oxadiazole conversion, achieving 56% yield in the final step .
- Key Differences : The oxadiazole ring and bis(trifluoromethyl) substituents enhance metabolic resistance compared to the target compound’s pyrazole-only system.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Structure : Combines pyrazolo[3,4-b]pyridine and ethyl-methylpyrazole moieties. The phenyl group at the pyridine N1 position may influence target selectivity.
- Synthesis: Not detailed in the evidence, but molecular weight (374.4 g/mol) and heterocyclic diversity suggest distinct synthetic challenges compared to the target compound .
- Key Differences : The pyrazolopyridine core and ethyl-methylpyrazole substituent differentiate it from the pyrazine-pyrazole architecture of the target molecule.
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Synthetic Efficiency : The target compound’s pyrazine-pyrazole architecture avoids the lower yields (e.g., 56% for I-3 ) associated with complex heterocycles like oxadiazoles.
- Substituent Effects : Trifluoromethyl and piperazine groups in analogs enhance lipophilicity and solubility, respectively, but may increase synthetic complexity .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis of pyrazole-pyrazine hybrids typically involves multi-step condensation and cyclization reactions. For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and CuBr) under inert atmospheres can achieve ~17.9% yield for analogous structures . To improve yields:
- Optimize solvent systems (e.g., DMF or DMSO) with base catalysts like K₂CO₃ .
- Use microwave-assisted synthesis to reduce reaction times and enhance purity .
- Purify intermediates via column chromatography with gradients of ethyl acetate/hexane (0–100%) .
Basic: How should researchers characterize this compound’s structural integrity?
Methodological Answer:
Employ a combination of analytical techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 8.87 ppm for pyridine substituents) and carbon frameworks .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹) .
- X-ray Diffraction : Confirm crystal structure and stereochemistry, as demonstrated for related pyrazolines .
- HRMS/ESI-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 215) .
Basic: What experimental protocols are recommended for evaluating biological activity?
Methodological Answer:
For pharmacological screening:
- Anticonvulsant Activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .
- Antimicrobial Assays : Test against Gram-positive/negative bacteria via agar dilution methods (MIC values) .
- Analgesic/Anti-inflammatory Screening : Apply carrageenan-induced paw edema or hot-plate tests .
Advanced: How can computational methods like DFT enhance reaction design for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties and reaction pathways:
- Optimize transition states for cyclization steps .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective modifications .
- Pair with ICReDD’s reaction path search algorithms to narrow optimal conditions (e.g., solvent, catalyst) before lab validation .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies show:
- Trifluoromethyl Groups : Increase lipophilicity (logP) and metabolic stability, enhancing CNS penetration in anticonvulsant analogs .
- Pyridine/Pyrazine Substitutions : Improve binding affinity to target enzymes (e.g., COX-2 inhibition) .
- Methoxy/Piperazine Additions : Modulate solubility and toxicity profiles .
Advanced: How can spectral data discrepancies be resolved during characterization?
Methodological Answer:
Address contradictions via:
- Variable Temperature NMR : Resolve dynamic rotational isomerism in amide bonds .
- 2D-COSY/HMBC : Assign overlapping proton signals in aromatic regions .
- Crystallographic Validation : Compare experimental vs. simulated powder XRD patterns to detect polymorphic forms .
Advanced: What strategies mitigate purification challenges for polar intermediates?
Methodological Answer:
- Solvent Recrystallization : Use ethyl acetate/light petroleum ether mixtures for high-purity crystals (e.g., 85% yield for compound 5) .
- Ion-Exchange Chromatography : Separate charged intermediates (e.g., hydrochlorides) .
- HPLC with C18 Columns : Resolve closely related impurities in quinazoline derivatives .
Advanced: What mechanistic insights explain thiocarbohydrazine cyclization in related compounds?
Methodological Answer:
Thiocarbohydrazine reacts with acetyl/benzoyl pyrazolones via:
- Nucleophilic Attack : Sulfur atoms attack carbonyl carbons, forming thioketone intermediates .
- Acid-Catalyzed Cyclization : HCl promotes intramolecular dehydration to yield pyrazolo[4,5-d]pyrazoles .
- Kinetic Control : Adjust reaction time/temperature to favor 5-membered vs. 6-membered rings .
Advanced: How can substituent positioning optimize biological activity?
Methodological Answer:
- Para-Substituted Aromatics : Enhance antimicrobial activity (e.g., 4-methylphenyl in triazoles reduces MIC by 50%) .
- Ortho-Fluorine Atoms : Block metabolic oxidation, extending half-life in vivo .
- N-Methyl Pyrazoles : Reduce hepatotoxicity by minimizing CYP450 interactions .
Advanced: What formulation strategies address poor aqueous solubility?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
